Vitispirane A

Description

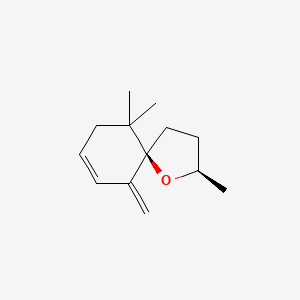

Structure

3D Structure

Properties

CAS No. |

99944-79-3 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(2R,5R)-2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene |

InChI |

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3/t11-,13+/m1/s1 |

InChI Key |

DUPDJVDPPBFBPL-YPMHNXCESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2(O1)C(=C)C=CCC2(C)C |

Canonical SMILES |

CC1CCC2(O1)C(=C)C=CCC2(C)C |

Origin of Product |

United States |

Stereochemical and Structural Investigations of Vitispirane a

Structural Elucidation Methodologies

The definitive identification and differentiation of Vitispirane (B1609481) A's isomers necessitate the use of sophisticated analytical techniques. These methods are crucial for understanding the subtle yet critical differences in the spatial arrangement of atoms that define each stereoisomer.

Advanced Spectroscopic Techniques for Isomer Differentiation

Advanced spectroscopic methods are indispensable for distinguishing between the isomers of Vitispirane A. Techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) have proven to be powerful tools. mdpi.comresearchgate.net This method offers enhanced separation capabilities, allowing for the differentiation of various Vitispirane isomers and providing detailed information about the volatile profile of complex mixtures like wine. mdpi.comresearchgate.net The application of GC×GC-TOF-MS has demonstrated its superiority over conventional one-dimensional GC-MS in separating and identifying a larger number of compounds, including isomers of Vitispirane. mdpi.comresearchgate.net

Chromatographic Resolution of Diastereoisomers and Enantiomers

The separation of this compound's diastereomers and enantiomers is a critical step in its structural analysis. aocs.org Chromatographic techniques are at the forefront of this endeavor, enabling the resolution of these closely related stereoisomers. aocs.orgmdpi.comlibretexts.org The separation is based on the differential interaction of the isomers with a chiral stationary phase or through the formation of diastereomeric derivatives that possess distinct physical properties. aocs.orglibretexts.org

Enantioselective High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of this compound. nih.govresearchgate.netmdpi.com This method utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers. mdpi.comnih.gov Polysaccharide-based CSPs, in particular, have been shown to be effective in resolving racemic mixtures of spirocyclic terpenoids like Vitispirane. nih.govresearchgate.net The development of HPLC protocols for this purpose is of high interest to natural product chemists, providing a scalable alternative to gas chromatographic separations. nih.gov The choice of mobile phase and the specific CSP are crucial factors in achieving successful enantioseparation. nih.govnih.gov Recent advancements in HPLC, such as the use of sub-2-µm fully porous particles and superficially porous particles, have enabled faster and more efficient enantiomer separations. chromatographyonline.com

| HPLC Application Summary for this compound | |

| Technique | Enantioselective High-Performance Liquid Chromatography (HPLC) |

| Key Feature | Utilizes Chiral Stationary Phases (CSPs) to separate enantiomers. |

| Common CSPs | Polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives). nih.govnih.gov |

| Advantage | Scalable alternative to gas chromatography for preparative separation. nih.gov |

| Recent Advances | Use of modern particle technologies for faster separations. chromatographyonline.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for the chiral separation of volatile and low-polarity compounds like this compound. nih.govresearchgate.netselvita.com Utilizing supercritical carbon dioxide as the mobile phase, SFC offers advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. researchgate.netselvita.com The technique has been successfully applied to separate racemic spirocyclic terpenoids, with polysaccharide-based chiral stationary phases proving effective. nih.govresearchgate.net SFC is considered a scalable and efficient alternative to traditional gas chromatographic methods for the separation of volatile flavors. nih.gov The unique properties of supercritical fluids can lead to different separation mechanisms compared to HPLC, sometimes resulting in different elution orders and offering complementary selectivity. chromatographyonline.com

| SFC Application Summary for this compound | |

| Technique | Supercritical Fluid Chromatography (SFC) |

| Key Feature | Employs supercritical CO2 as the primary mobile phase. selvita.com |

| Advantages | Faster analysis, reduced organic solvent use, suitable for volatile compounds. nih.govresearchgate.netselvita.com |

| Applicability | Effective for analytical and preparative chiral separations. nih.govfagg.be |

| Complementarity | Offers different selectivity compared to HPLC. chromatographyonline.com |

Droplet Countercurrent Chromatography (DCCC) is a liquid-liquid partition chromatography technique that has been instrumental in the separation and purification of this compound precursors from complex natural extracts like those from grape juice and wine. openagrar.dewikipedia.org This method avoids the use of solid stationary phases, which can cause irreversible adsorption of labile compounds. acs.org DCCC operates by passing a liquid mobile phase through a liquid stationary phase in the form of droplets, with separation based on the differential partitioning of compounds between the two immiscible liquid phases. wikipedia.org It has been successfully employed to fractionate glycosidic precursors of Vitispirane, such as megastigm-5-ene-3,4,9-triol and isomeric 3-hydroxytheaspiranes. openagrar.de The gentle nature of DCCC makes it particularly suitable for the isolation of reactive and thermally unstable aroma precursors. acs.org

| DCCC Application Summary for this compound Precursors | |

| Technique | Droplet Countercurrent Chromatography (DCCC) |

| Principle | Liquid-liquid partition chromatography without a solid support. wikipedia.org |

| Application | Preparative separation of glycosidically bound precursors of Vitispirane. openagrar.de |

| Advantage | Gentle separation technique suitable for labile compounds. acs.org |

| Identified Precursors | Megastigm-5-ene-3,4,9-triol, isomeric 3-hydroxytheaspiranes. openagrar.de |

Conformational Analysis and Stereochemical Assignment

The spatial arrangement of atoms in a molecule, known as its conformation, plays a crucial role in its chemical and physical properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. slideshare.net For a molecule as complex as this compound, understanding its preferred conformations is key to assigning the correct stereochemistry to its various isomers. The synthesis and conformational analysis of related spirocyclic compounds have been subjects of detailed investigation. acs.org The stereochemical outcome of synthetic routes can be highly dependent on the reaction conditions and the conformational preferences of intermediates. acs.org The correlation between the stereochemical structure and properties like odor has driven the importance of stereospecific synthesis and analysis. mdpi.com

Chemical Synthesis and Derivatization Strategies for Vitispirane a

Total Synthesis Approaches to Vitispirane (B1609481) A and its Diastereomers

The total synthesis of vitispirane isomers has been accomplished through several distinct and innovative chemical routes. These methods often focus on efficiently constructing the characteristic 1-oxaspiro[4.5]decane core with control over the stereochemistry at the spirocenter and other chiral carbons.

A key strategy for the synthesis of vitispirane involves the palladium(II)-catalyzed intramolecular oxaspirocyclization of a specific diene alcohol precursor. acs.orgnih.gov This reaction's outcome is highly dependent on the solvent system employed, allowing for selective synthesis pathways. acs.orgresearchgate.net The total syntheses of both theaspirone (A and B) and vitispirane (A and B) have been successfully described using this approach. nih.gov

The critical precursor, diene alcohol 4, undergoes an intramolecular cyclization catalyzed by a Pd(II) salt. acs.org The choice of solvent dictates whether the reaction yields vitispirane or an alternative product, allylic alcohol 9. acs.orgnih.gov

In a mixture of water and acetic acid (4:1), a 1:1 mixture of the diastereomeric alcohols 9A and 9B is formed exclusively. acs.orgnih.govresearchgate.net

Conversely, conducting the reaction in water with eight equivalents of a strong, non-nucleophilic acid results in a 1:1 mixture of Vitispirane A and Vitispirane B. acs.orgresearchgate.net

An alternative procedure using lithium chloride (LiCl) and potassium carbonate (K₂CO₃) leads to the preferential formation of Vitispirane B. acs.orgnih.gov This selectivity is attributed to an equilibrium between two possible π-allyl palladium complexes (5A and 5B). acs.org The kinetically favored complex, 5B, is converted into Vitispirane B more rapidly than it can isomerize to the 5A complex. acs.orgnih.gov

Table 1: Influence of Reaction Conditions on Palladium(II)-Catalyzed Oxaspirocyclization

| Precursor | Catalyst System | Solvent | Key Reagents | Product(s) | Diastereomeric Ratio | Source(s) |

|---|---|---|---|---|---|---|

| Diene alcohol 4 | Pd(II) | Water-Acetic Acid | - | Allylic alcohols 9A & 9B | 1:1 | acs.org, researchgate.net, nih.gov |

| Diene alcohol 4 | Pd(II) | Water | Strong non-nucleophilic acid | Vitispiranes A & B | 1:1 | acs.org, researchgate.net |

The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, serves as a powerful tool for constructing the tetrahydropyran (B127337) rings found in spiroethers. acs.orgull.es Variants of this reaction have been successfully applied to the synthesis of terpenoid spiroethers, including derivatives of theaspirane (B1216395) and vitispirane. acs.orgresearchgate.netresearchgate.net

The fundamental mechanism involves the generation of a key oxocarbenium ion intermediate, which drives the formation of the tetrahydropyran ring. ull.es This cationic intermediate cyclizes with an olefinic bond to produce a carbocation, which is then trapped by a nucleophile to yield the final product. beilstein-archives.org The reaction can be promoted by either Brønsted or Lewis acids. researchgate.net However, the involvement of the oxocarbenium ion can lead to mixtures of diastereoisomers if not properly controlled. ull.es The use of iron(III) salts in combination with a trimethylsilyl (B98337) halide (TMSX) has proven to be an effective catalytic system for promoting the Prins cyclization in the synthesis of disubstituted tetrahydropyrans. ull.es Additionally, phosphomolybdic acid in water has been shown to efficiently catalyze the reaction, offering a greener and high-yielding approach. organic-chemistry.org

Commercially available theaspirane is a common starting material for the synthesis of vitispirane. researchgate.netmdpi.com An improved three-step synthesis has been reported that efficiently converts theaspirane into vitispirane. beilstein-journals.orgbeilstein-journals.org This strategy avoids the difficult separation of vitispirane diastereoisomers that can complicate other synthetic routes. researchgate.net

The key steps in this conversion, as outlined by Ohloff and coworkers, are: researchgate.net

Epoxidation: Theaspirane is first converted to an epoxide.

Isomerization: The resulting epoxide is then isomerized to form an allylic alcohol. A reported method for this step involves using aluminium triisopropoxide at high temperatures (140 °C), though this can lead to complex reaction mixtures. researchgate.netbeilstein-journals.org

Cyclization/Reduction: The final step yields the vitispirane structure.

This approach provides a practical pathway to obtain sufficient quantities of vitispirane for further studies, such as exploring its oxidation products. researchgate.netbeilstein-journals.org

Controlling the stereochemistry of vitispirane is crucial, as different stereoisomers can exhibit distinct aroma profiles. nih.gov Several synthetic methods offer a degree of diastereoselectivity.

The palladium(II)-catalyzed oxaspirocyclization provides a notable example of diastereoselective control. acs.org As mentioned previously, the use of LiCl and K₂CO₃ favors the formation of Vitispirane B. acs.orgnih.gov This selectivity arises from the rapid transformation of the kinetically favored π-allyl palladium intermediate (5B) into Vitispirane B before it can equilibrate to the alternative intermediate (5A). acs.org

The Prins cyclization can also be guided towards specific stereochemical outcomes. Iron(III)-catalyzed Prins cyclizations can produce all-cis disubstituted tetrahydropyrans with high selectivity. ull.es Similarly, using phosphomolybdic acid in water as a catalyst for the Prins reaction can yield tetrahydropyran-4-ol derivatives with all-cis selectivity. organic-chemistry.org These stereocontrolled cyclizations are fundamental in building the specific isomeric structures of complex molecules like vitispirane.

Synthesis of this compound Derivatives and Analogues

The modification of the vitispirane structure allows for the exploration of structure-activity relationships and the creation of novel compounds. Synthetic pathways have been developed to generate a variety of vitispirane derivatives.

New derivatives of vitispirane have been synthesized using variants of the Prins cyclization. acs.orgresearchgate.net These methods, which start from α,β-unsaturated or heterocyclic ketones, allow for the introduction of different functional groups and structural motifs onto the spiroether backbone. acs.org For instance, when aromatic ketones are used as precursors in Lewis acid-mediated cyclizations, a domino sequence of a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation can occur, leading to unique benzoannelated oxabicyclo[3.3.1]nonane derivatives. acs.orgresearchgate.net

Another approach to derivatization is through oxidation. The oxidation of vitispirane (23) with the edible fungus Pleurotus sapidus (PSA) has been shown to yield three new derivatives: the enone 24 and two diastereomeric allyl alcohols, 26a and 26b. beilstein-journals.org This biocatalytic oxidation pathway appears to favor products resulting from epoxidation and subsequent hydrolysis rather than direct allylic oxidation. beilstein-journals.org

Table 2: List of Chemical Compounds

| Compound Name | Structure/Description |

|---|---|

| This compound | A diastereomer of vitispirane. |

| Vitispirane B | A diastereomer of vitispirane. |

| Theaspirane | A related spiroether, often used as a precursor. |

| Theaspirone | A ketone derivative of theaspirane. |

| Diene alcohol 4 | A key precursor in the Pd(II)-catalyzed synthesis. |

| Allylic alcohol 9 | An alternative product from the Pd(II)-catalyzed reaction. |

| π-allyl palladium complex 5A | A reaction intermediate in the Pd(II)-catalyzed synthesis. |

| π-allyl palladium complex 5B | A reaction intermediate in the Pd(II)-catalyzed synthesis. |

| Lithium chloride | A reagent used to control diastereoselectivity. |

| Potassium carbonate | A reagent used to control diastereoselectivity. |

| Acetic acid | A solvent component in the Pd(II)-catalyzed reaction. |

| Oxocarbenium ion | A key intermediate in the Prins cyclization. |

| Trimethylsilyl halide | A co-catalyst used in some Prins cyclizations. |

| Iron(III) salts | A Lewis acid catalyst for the Prins cyclization. |

| Phosphomolybdic acid | A catalyst for the aqueous Prins cyclization. |

| Aluminium triisopropoxide | A reagent for epoxide isomerization. |

| Epoxide (from theaspirane) | An intermediate in the synthesis from theaspirane. |

| Allylic alcohol 22 | An intermediate in the synthesis from theaspirane. |

| Enone 24 | An oxidation product of vitispirane. |

| Allyl alcohol 26a | An oxidation product of vitispirane. |

| Allyl alcohol 26b | An oxidation product of vitispirane. |

Preparation of Isotopically Labeled this compound Standards for Analytical Applications

The quantification of this compound in complex matrices, such as wine and fruit extracts, necessitates the use of internal standards for accurate and sensitive analysis, typically through stable isotope dilution assays (SIDA). researchgate.netresearchgate.net For this purpose, isotopically labeled analogs of vitispirane are synthesized. researchgate.net A common strategy involves the preparation of deuterium-labeled vitispirane. researchgate.net

One reported method is the synthesis of [2H5]-vitispirane, which serves as a reliable standard for quantification via gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The synthesis of labeled standards can also be approached by preparing a labeled precursor. For instance, the enantioselective synthesis of poly-deuterated d9-blumenol B has been achieved from commercially available 4-oxoisophorone. mdpi.com Blumenol B is a known putative precursor to vitispirane, and its labeled form can be used in studies tracking the formation and degradation pathways of related C13-norisoprenoids. mdpi.com

Another synthetic approach involves the reduction of a suitable precursor with a deuterated reducing agent. When a TDN precursor was reduced with sodium borohydride (B1222165) (NaBH4) in water and then subjected to acid-catalyzed hydrolysis, it yielded vitispirane isomers. fmach.it This general pathway highlights how isotopic labels can be introduced at various stages of a synthetic route to yield the desired labeled standard for analytical applications. fmach.it These standards are crucial for achieving reliable quantitation down to levels as low as 500 ng·L-1 in a 5 mL wine sample. researchgate.netresearchgate.net

Table 1: Examples of Isotopically Labeled Standards and Precursors for Vitispirane Analysis

| Compound/Precursor | Isotopic Label | Starting Material (Example) | Application | Source(s) |

|---|---|---|---|---|

| [2H5]-Vitispirane | Deuterium (D5) | Theaspirane derivatives | Internal standard for SIDA | researchgate.net, researchgate.net |

| d9-Blumenol B | Deuterium (D9) | 4-Oxoisophorone | Labeled precursor for formation studies | mdpi.com |

| TDN-d4 | Deuterium (D4) | Isolated glycosidic precursor | Mechanistic studies of related norisoprenoids | fmach.it |

Reaction Mechanisms in this compound Chemical Transformation

Acid-Catalyzed Degradation Pathways of Precursors

This compound is a C13-norisoprenoid that is not typically present in fresh grapes but is formed during aging, particularly in wine, through the acid-catalyzed degradation of non-volatile precursors. openagrar.deives-openscience.eu These precursors are themselves derived from the enzymatic degradation of carotenoids. researchgate.netoeno-one.eu The formation of vitispirane is significantly influenced by the low pH conditions characteristic of wine. openagrar.de

Research has identified specific glycoconjugated precursors in Riesling wine. openagrar.deacs.org Diastereoisomers of 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ol have been identified as aglycones in glycoside extracts of Riesling. openagrar.de Model degradation studies performed at a pH of 3.2 confirmed that these compounds readily transform into isomeric vitispiranes as the main degradation products. openagrar.de

Equilibrium Studies of Intermediates in Synthetic Routes

The chemical synthesis of vitispirane offers insights into reaction mechanisms, including the role of intermediate equilibria. A total synthesis of vitispirane can be achieved via a palladium(II)-catalyzed intramolecular oxaspirocyclization of a diene alcohol. acs.org The outcome of this key cyclization step is highly dependent on the reaction conditions. acs.org

In one synthetic route, an equilibrium is established between two possible π-allyl palladium complex intermediates, designated as 5A and 5B. acs.org This equilibrium plays a critical role in the diastereoselectivity of the reaction. When the reaction is conducted with lithium chloride (LiCl) and potassium carbonate (K2CO3), Vitispirane B is formed preferentially. acs.org This selectivity is explained by the dynamics of the equilibrium between the two π-allyl complexes. The kinetically favored complex, 5B, is transformed into Vitispirane B more rapidly than it isomerizes to the alternative complex, 5A. acs.orgacs.org This demonstrates how controlling the reaction conditions can shift the outcome by leveraging the equilibrium and relative reaction rates of key intermediates. acs.org

Biosynthesis and Metabolic Pathways of Vitispirane a in Biological Systems

Carotenoid Degradation as a Precursor Pathway

The origin of Vitispirane (B1609481) A is traced back to the degradation of C40 carotenoids, which are pigments essential for photosynthesis and photoprotection in plants. scielo.org.zamdpi.com The breakdown of these larger molecules yields a variety of smaller, often volatile, compounds, including the family of C13-norisoprenoids to which Vitispirane A belongs. researchgate.netmdpi.com This degradation process is a key step in the development of the aromatic profile in many grape varieties. nih.gov

The breakdown of carotenoids into this compound precursors can occur through two primary mechanisms:

Enzymatic Degradation: This biological pathway is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). scielo.org.zaresearchgate.net These enzymes perform oxidative cleavage of the carotenoid molecule at specific double bonds. acs.org In Vitis vinifera, the VvCCD1 and VvCCD4 genes are particularly important, as they encode enzymes that break down carotenoids like lutein (B1675518), β-carotene, and neoxanthin (B191967) to produce C13-norisoprenoid precursors. scielo.org.zafrontiersin.org This enzymatic action is a crucial step in generating the pool of compounds that can later be converted into this compound. researchgate.net

Non-Enzymatic Degradation: This pathway involves the chemical breakdown of carotenoids without direct enzymatic action. The process is primarily driven by environmental factors such as light (photo-oxidation), heat, and oxygen. researchgate.netacs.org Acid hydrolysis, particularly under the low pH conditions found in wine, also plays a significant role in both the degradation of carotenoids and the subsequent release of volatile compounds from their precursors. researchgate.netnih.gov These non-enzymatic reactions contribute to the formation of norisoprenoids during fruit ripening, fermentation, and wine aging. scielo.org.zanih.gov

This compound, being a volatile compound, is not typically stored in its free form within the grape berry. Instead, its precursors exist as non-volatile, water-soluble glycoconjugates. nih.govajevonline.org In this form, a sugar molecule (like glucose) is attached to the norisoprenoid aglycone via a glycosidic bond. researchgate.net These glycosylated precursors act as a latent reservoir of aroma, which can be released during winemaking and aging. nih.govresearchgate.net The concentration of these bound precursors is often significantly higher than that of the free volatile compounds in the grape. researchgate.net

Research, particularly on Riesling grapes known for their potential to develop this compound, has led to the identification of several specific glycosylated precursors. openagrar.de These precursors are polyhydroxylated C13-norisoprenoid structures that, upon degradation, yield the characteristic spiro-ether structure of Vitispirane. One study successfully isolated and identified novel precursors from Riesling wine, demonstrating the multiplicity of pathways leading to this single aroma compound. ajevonline.orgopenagrar.de

Table 1: Identified Precursors of this compound in Riesling Wine This table is interactive. Click on the headers to sort the data.

| Precursor Name | Chemical Structure Description | Source |

|---|---|---|

| Glycoconjugated 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols | Diastereoisomeric forms of a C13-norisoprenoid diol, bound to a sugar moiety. | openagrar.de |

| Bound Megastigm-5-ene-3,4,9-triol | A glycosylated form of a tri-hydroxylated C13-norisoprenoid. | openagrar.de |

The final step in the formation of volatile this compound is the cleavage of the glycosidic bond in its non-volatile precursor. savemyexams.comjackwestin.com This reaction, known as hydrolysis, involves the addition of a water molecule to break the bond between the aglycone (the norisoprenoid part) and the sugar. jackwestin.comkhanacademy.org

This hydrolysis can be catalyzed in two ways:

Acid-Catalyzed Hydrolysis: The low pH (acidic) environment of wine is highly conducive to this reaction, which occurs slowly over time during aging. researchgate.netopenagrar.de This process is largely responsible for the development of the "bottle-aged" bouquet in wines like Riesling. openagrar.de

Enzymatic Hydrolysis: Glycosidase enzymes, which may be present from the grape itself or produced by yeast and bacteria during fermentation, can also cleave these bonds. researchgate.netresearchgate.net These enzymes are highly specific and can sequentially remove sugar residues to release the free, volatile aglycone. researchgate.net

Upon release, the aglycone often undergoes further acid-catalyzed molecular rearrangements, such as dehydration and cyclization, to form the more thermodynamically stable this compound molecule. researchgate.netopenagrar.de

Identification and Characterization of Glycosylated Precursors

Influence of Environmental Factors on this compound Biosynthesis and Accumulation

The concentration of this compound in the final wine is not predetermined but is heavily influenced by environmental conditions in the vineyard, which directly affect the initial carotenoid pool and its subsequent degradation.

Solar radiation is a critical environmental factor that modulates the biosynthesis and accumulation of this compound precursors. scielo.org.zaresearchgate.net Light exposure has a dual and somewhat paradoxical effect on the process.

Initially, increased exposure of grape bunches to sunlight stimulates the biosynthesis of carotenoids. scielo.org.za This is a protective response by the plant, as carotenoids help shield the photosynthetic apparatus from light-induced oxidative damage. scielo.org.zamdpi.com Higher light intensity can upregulate the expression of key genes in the carotenoid biosynthetic pathway, such as those for phytoene (B131915) synthase, leading to a greater accumulation of carotenoids like β-carotene and lutein before veraison (the onset of ripening). scielo.org.za

Subsequently, this larger pool of carotenoids becomes the substrate for degradation. The same solar radiation, along with the heat it generates, promotes the non-enzymatic and enzymatic breakdown of these newly synthesized carotenoids. researchgate.netitjfs.com Therefore, while moderate sun exposure is needed to build the initial reserves, further exposure, especially in warm climates, accelerates the degradation that leads to a higher concentration of C13-norisoprenoid precursors in the grapes. frontiersin.orgresearchgate.netmdpi.com Studies have shown that grapes with greater sun exposure generally have higher concentrations of norisoprenoids, including the precursors to Vitispirane. researchgate.netoeno-one.eu

Table 2: Summary of Solar Radiation Effects on the this compound Pathway This table is interactive. Click on the headers to sort the data.

| Stage | Effect of Increased Solar Radiation | Consequence for this compound | Source |

|---|---|---|---|

| Pre-Veraison (Berry Growth) | Stimulates carotenoid biosynthesis. | Increases the total pool of ultimate precursors. | scielo.org.zaresearchgate.net |

| Ripening & Post-Veraison | Promotes both enzymatic and non-enzymatic degradation of carotenoids. | Increases the concentration of direct, glycosylated precursors of this compound. | scielo.org.zaresearchgate.netoeno-one.eu |

Effects of Temperature Regimes on Precursor and this compound Formation

Temperature plays a critical role in the chemical reactions that lead to the formation of this compound. Higher temperatures generally accelerate the degradation of carotenoid precursors, which can lead to an increased accumulation of this compound. csic.esciencia-e-vinho.com Studies have shown that the formation of norisoprenoids like this compound is significantly influenced by temperature during grape ripening and wine aging. frontiersin.orgoeno-one.eu

For instance, research on the kinetics of aroma formation from grape-derived precursors revealed that the accumulation rates of compounds like this compound were higher at elevated temperatures. csic.es This suggests that the activation energies for the reactions producing these compounds are substantial. csic.es In simulated transport and storage conditions, wines stored at 40°C showed a higher concentration of norisoprenoids, including this compound, compared to those stored at lower temperatures. oeno-one.eu This acceleration of the aging process at higher temperatures leads to changes in the wine's sensory profile. oeno-one.eu

The following table summarizes the general effect of temperature on the formation of this compound and its precursors.

| Temperature Condition | Effect on Precursor Degradation | Effect on this compound Formation | Reference |

| Cool Climate | Slower degradation of carotenoids | Lower accumulation of this compound | frontiersin.org |

| High Temperatures | Accelerated degradation of carotenoids | Increased accumulation of this compound | csic.esciencia-e-vinho.comoeno-one.eu |

| Moderate Fermentation (20-25 °C) | Optimal for balanced aroma profile | Moderate levels of this compound | researchgate.net |

| High Fermentation (>26 °C) | Potential loss of some volatile compounds | May lead to imbalances in aroma profile | researchgate.net |

It is important to note that while higher temperatures can increase the rate of this compound formation, they can also lead to the degradation of other desirable aroma compounds, potentially resulting in an unbalanced wine profile. researchgate.net

Role of Water Availability and Stress Conditions in Metabolic Shifts

Water availability and stress conditions in grapevines significantly impact their metabolism, including the pathways leading to the formation of this compound. researchgate.netusda.gov Moderate water stress is often associated with an improvement in grape and wine quality, positively affecting the accumulation of volatile compounds. researchgate.netscielo.org.za

Water deficit can lead to an increase in the concentration of carotenoids, the precursors to C13-norisoprenoids like this compound. scielo.org.za This is partly because under stress, plants may release excess photosynthetic energy through the xanthophyll cycle, which involves carotenoids. scielo.org.za Furthermore, water deficit might also enhance the activity of carotenoid cleavage dioxygenase (CCD), the enzyme responsible for breaking down carotenoids into norisoprenoids. scielo.org.za

Research has shown that wines produced from grapes under moderate water deficit can have higher concentrations of certain secondary metabolites. researchgate.net However, the timing and severity of water stress are crucial. Severe and prolonged water deficit can negatively affect vine metabolism and hinder proper ripening. researchgate.net

The table below outlines the influence of water availability on the metabolic processes related to this compound.

| Water Availability | Effect on Vine Metabolism | Impact on this compound Precursors and Formation | Reference |

| Adequate Irrigation | Promotes vegetative growth | May lead to lower concentrations of secondary metabolites | scielo.org.zaarcwinecentre.org.au |

| Moderate Water Stress | Can enhance grape quality | Increases carotenoid concentration and potentially this compound formation | researchgate.netscielo.org.za |

| Severe Water Stress | Negatively impacts vine metabolism and ripening | Can impede the overall development of flavor compounds | researchgate.netresearchgate.net |

Viticultural Practices and Canopy Management Effects

Viticultural practices, particularly canopy management techniques, have a direct impact on the microclimate around the grape clusters, which in turn influences the synthesis of this compound precursors. frontiersin.orgscielo.org.za Practices like leaf removal can alter the exposure of grapes to sunlight and heat, affecting carotenoid profiles. frontiersin.org

Increased sun exposure on grapes is generally linked to higher levels of certain C13-norisoprenoids. scielo.org.za Studies on Riesling grapes demonstrated that leaf removal at a specific time after berry set led to elevated levels of TDN (a related norisoprenoid) and vitispirane precursors in both the must and the resulting wine. frontiersin.org However, excessive sun exposure can also have inhibitory effects on the development of some flavor and aroma components. frontiersin.org

Different canopy management strategies can alter the levels of C13-norisoprenoids in grape berries by modifying parameters such as light exposure and temperature within the canopy. researchgate.net

The following table summarizes the effects of key viticultural practices on this compound formation.

| Viticultural Practice | Effect on Canopy Microclimate | Influence on this compound Formation | Reference |

| Leaf Removal | Increases sunlight and temperature exposure of grapes | Can increase the concentration of this compound precursors | frontiersin.orgscielo.org.za |

| Canopy Shading | Decreases sunlight and temperature exposure | May lead to lower levels of this compound | frontiersin.orgarcwinecentre.org.au |

| Irrigation Management | Regulates water availability and vine vigor | Indirectly influences carotenoid synthesis through water stress modulation | researchgate.netscielo.org.za |

Biocatalytic Pathways and Enzymatic Transformations

The formation of this compound is not solely a result of chemical degradation but is also influenced by biological catalysts, including microbial enzymes.

Role of Microorganisms (e.g., Saccharomyces cerevisiae) in this compound Formation during Fermentation

The yeast Saccharomyces cerevisiae, the primary microorganism responsible for alcoholic fermentation in winemaking, can play a role in the formation of this compound. nih.govmdpi.com While this compound precursors are derived from the grapes, their transformation into the volatile aroma compound can be influenced by yeast metabolism.

During fermentation, yeast can partially reduce glycosylated precursors of other norisoprenoids, such as TDN, to yield glycosylated precursors of vitispirane. researchgate.net These precursors can then release vitispirane through acid hydrolysis during wine aging. winetocellar.co.nz Saccharomyces cerevisiae produces a wide range of secondary metabolites that contribute to the final aroma and flavor profile of the wine. mdpi.com Although not a direct producer of vitispirane from primary metabolites, its enzymatic activities can modify the precursor pool available for vitispirane formation. researchgate.net

Allylic Oxidations and Related Biotransformations

Enzymatic allylic oxidations are key reactions in the biotransformation of various terpenoids, including those related to this compound. bibliotekanauki.plresearchgate.netresearchgate.net Research has shown that certain fungi, such as Pleurotus sapidus, can perform efficient allylic oxidations on spirocyclic terpenoids. researchgate.netbeilstein-journals.org

In one study, the biotransformation of vitispirane using Pleurotus sapidus resulted in the formation of a ketoalcohol and two diastereoisomeric diols. bibliotekanauki.pl The proposed mechanism involves an intermediate epoxide which is then hydrolyzed to the diols. bibliotekanauki.pl This demonstrates that microorganisms can further metabolize this compound through oxidative pathways. bibliotekanauki.pl The regioselectivity of these enzymatic oxidations is influenced by both steric and electronic factors of the substrate molecule. beilstein-journals.org

Advanced Analytical Methodologies for Vitispirane a Quantification and Profiling

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of volatile compound analysis, providing the necessary separation power to resolve complex mixtures before detection. For Vitispirane (B1609481) A, gas chromatography is the technique of choice due to the compound's volatility.

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and powerful technique for the separation, identification, and profiling of volatile compounds, including Vitispirane A. redalyc.orgscielo.br In this method, volatile compounds from a sample are separated as they pass through a capillary column containing a stationary phase. colostate.edu The choice of column is critical for resolving isomers and separating the analyte from other matrix components. For this compound analysis, columns such as those with a polyethylene (B3416737) glycol stationary phase (e.g., Supelcowax 10) or a 5% diphenyl-95% dimethyl polysiloxane phase (e.g., HP-5 MS) are commonly employed. colostate.edunih.gov

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are fragmented into a unique pattern, or mass spectrum, which serves as a molecular fingerprint. colostate.edu By comparing the obtained mass spectrum and retention index with those of a known reference standard or a spectral library like the NIST/EPA/NIH database, this compound can be unequivocally identified. colostate.edunist.gov This technique is essential for creating a volatile profile of a sample, allowing researchers to identify the presence of dozens or even hundreds of compounds, though it is often used qualitatively or semi-quantitatively without a more rigorous quantification method. redalyc.orgfmach.it

To enhance the sensitivity and efficiency of this compound analysis, GC-MS is frequently preceded by a sample preparation step, most notably Headspace Solid-Phase Microextraction (HS-SPME). mdpi.com HS-SPME is a solvent-free, rapid, and sensitive sample preparation technique that isolates and concentrates volatile and semi-volatile analytes from the headspace (the gas phase) above the sample. mdpi.commdpi.com This is particularly advantageous for complex matrices like wine, as it minimizes the extraction of non-volatile matrix components that can interfere with the analysis. mdpi.com

The process involves exposing a fused-silica fiber coated with a sorbent material to the headspace of the sample. mdpi.com The selection of the fiber coating is crucial for effective extraction. For broad-spectrum volatile analysis that includes this compound, multi-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their ability to adsorb a wide range of compounds. colostate.edumdpi.com After a specific extraction time at a controlled temperature, the fiber is retracted and inserted into the hot injector of the GC, where the trapped analytes are thermally desorbed onto the column for analysis. nih.gov The optimization of parameters such as fiber type, extraction temperature, and time is critical to ensure method performance and precision. researchgate.net

Table 1: Example of HS-SPME-GC-MS Parameters for this compound Analysis in Wine This table presents a compilation of typical parameters and is for illustrative purposes.

| Parameter | Setting | Source(s) |

|---|---|---|

| Sample Volume | 2-8 mL in a 20 mL vial | colostate.edu, researchgate.net |

| Added Salt | NaCl | researchgate.net |

| SPME Fiber | DVB/CAR/PDMS | mdpi.com, colostate.edu |

| Extraction Temp. | 35-40 °C | researchgate.net, colostate.edu |

| Extraction Time | 30-40 min | fmach.it, colostate.edu |

| Agitation | Continuous stirring/800 rpm | fmach.it, researchgate.net |

| Desorption | 248-250 °C in GC injector | fmach.it, colostate.edu |

| GC Column | Rtx-WAX, Supelcowax 10, or similar | fmach.it, colostate.edu |

| Detector | Mass Spectrometer (MS) | scielo.br |

Quantitative Analysis Methods

While GC-MS can identify this compound, precise quantification requires more advanced approaches that can account for sample matrix effects and variations during sample preparation.

The Stable Isotope Dilution Assay (SIDA) is widely regarded as the most accurate and robust method for the quantification of trace-level compounds like this compound in complex matrices. awri.com.au This technique relies on the use of an internal standard that is a stable isotope-labeled version of the analyte. tum.de For this compound, a synthesized deuterium-labeled standard, such as [2H5]-vitispirane, is utilized. researchgate.net

A known quantity of the labeled standard is added to the sample at the very beginning of the preparation procedure. tum.de Because the isotopically labeled standard has virtually identical chemical and physical properties to the unlabeled this compound, it experiences the same losses during extraction and is affected by the same matrix-induced signal suppression or enhancement during analysis. awri.com.au The mass spectrometer can distinguish between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. bri.co.nz Quantification is then performed by calculating the ratio of the response of the native analyte to that of the labeled internal standard. tum.de This approach effectively corrects for procedural losses and matrix effects, leading to highly accurate and precise results. researchgate.netawri.com.au

Any quantitative method must be validated to ensure it is "fit-for-purpose." elementlabsolutions.com Method validation for this compound in a complex matrix like wine involves assessing several key parameters to prove reliability. ich.orgresearchgate.net

Specificity: The method must be able to unequivocally measure this compound without interference from other components in the wine matrix, such as impurities or structurally related compounds. elementlabsolutions.com The high selectivity of GC-MS operating in selected ion monitoring (SIM) mode helps ensure specificity. researchgate.net

Accuracy: This expresses the closeness of the method's results to the true value. elementlabsolutions.com It is often assessed by performing recovery studies on a sample matrix (e.g., model wine) spiked with known amounts of this compound. ich.org For SIDA, accuracy is inherently high due to the nature of the internal standard. awri.com.au

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.net

Linearity and Range: The method must demonstrate a linear relationship between the instrumental response and the concentration of this compound over a specified range. elementlabsolutions.com This establishes the concentration window within which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For this compound, validated methods have achieved reliable quantification down to the nanogram-per-liter (ng/L) level. researchgate.net

Complex matrices like wine present significant challenges, including the potential for co-eluting compounds that can artificially inflate results and matrix effects that can suppress the instrument's signal. mdpi.com Robust validation, often using SIDA, is therefore essential to overcome these pitfalls and ensure the data is accurate. mdpi.comresearchgate.net

Integration of Analytical Chemistry with Synthetic Approaches in Research

Modern research on flavor compounds like this compound highlights a critical synergy between analytical and synthetic chemistry. bri.co.nzsolubilityofthings.com The ability to accurately quantify this compound in wine or other products is fundamentally dependent on the availability of high-purity analytical standards and, for methods like SIDA, their isotopically labeled analogues. bri.co.nz

The process often begins with synthetic chemistry, where researchers devise and execute multi-step synthetic routes to produce not only this compound but also its labeled internal standards, which are rarely commercially available. researchgate.netbri.co.nz For instance, a novel six-step synthesis was developed to create deuterium-labeled 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a related norisoprenoid, for use in quantitative studies that also included Vitispirane. researchgate.net The synthesis of [2H5]-vitispirane was a prerequisite for developing a validated SIDA method to measure its concentration in commercial wines. researchgate.net

This integration is a powerful cycle:

Synthesis: Chemists create the target analyte and its labeled standard. bri.co.nz

Analysis: Analytical chemists use these synthesized compounds to develop and validate highly accurate quantification methods (e.g., SIDA). researchgate.net

Application: The validated method is then applied to real-world samples (like wine) to gain new insights into the compound's occurrence, formation, and impact. bri.co.nz

This collaborative approach allows scientists to move beyond simple identification and explore the subtle quantitative variations of compounds like this compound, providing a deeper understanding of their role in flavor chemistry. bri.co.nz

Ecological and Chemosensory Research on Vitispirane a

Occurrence and Distribution in Botanical Matrices

The presence of Vitispirane (B1609481) A is not limited to a single plant species but has been identified across various botanical sources. Its concentration and significance can vary substantially, influenced by genetic and environmental factors.

Vitispirane A is a well-documented constituent of the common grape vine, Vitis vinifera, where it contributes to the complex aroma of both the fruit and the resulting wine . Beyond grapes, its presence has been noted in other plant species, indicating a broader distribution in the plant kingdom. For instance, Vitispirane has been reported in Leea guineensis and Arctostaphylos uva-ursi nih.gov. It is also found in blackberries (Rubus) . The compound is recognized as a metabolite in Saccharomyces cerevisiae, the yeast commonly used in winemaking nih.gov.

Significant variability in this compound concentrations exists among different grape cultivars. Research has shown that Riesling wines, for example, tend to have higher concentrations of vitispirane compared to other varieties such as Chardonnay, Sauvignon blanc, Cabernet Sauvignon, and Pinot noir researchgate.net. In a comparison between Marselan and Merlot grapes, the bound form of this compound was found in significantly higher concentrations in Marselan grapes.

Geographical origin also plays a crucial role in determining the concentration of this compound in grapes. Climate, soil, and other terroir-related factors influence the metabolic pathways of the vine, leading to distinct chemical profiles for grapes from different regions researchgate.net. Studies on Chardonnay grapes from seven different South Australian Geographical Indications (GI) demonstrated that hydrolytically-released vitispirane was a key component in discriminating grapes based on their origin and quality grade openagrar.de. For instance, Chardonnay grapes from certain regions were found to have the highest mean concentrations of vitispirane. This variability highlights the compound's role as a potential chemical marker for the geographical authentication of agricultural products.

| Grape Cultivar | Relative this compound Concentration | Geographical Influence Noted |

|---|---|---|

| Riesling | High | Yes |

| Chardonnay | Variable | Yes |

| Sauvignon blanc | Detected | Yes |

| Cabernet Sauvignon | Detected | Yes |

| Pinot noir | Detected | Yes |

| Marselan | Higher (Bound Form) vs. Merlot | Yes |

| Merlot | Lower (Bound Form) vs. Marselan | Yes |

Chemosensory Mechanism Research (Focus on Chemical Basis)

The formation of this compound is a complex process involving the transformation of precursor compounds. Its final concentration in a given matrix is the result of a series of biochemical and chemical reactions influenced by maturation, aging, and external parameters.

This compound is a C13-norisoprenoid, a class of compounds that originate from the enzymatic or non-enzymatic degradation of carotenoids, such as β-carotene and lutein (B1675518) ucdavis.edunih.gov. In grapes, these precursors accumulate during ripening but are often bound to sugar molecules, forming non-volatile glycoconjugates ucdavis.edunih.gov. These bound forms are aromatically inactive.

The release of the volatile this compound occurs through the hydrolysis of these glycosidic precursors, a process that can be catalyzed by enzymes or driven by acidic conditions, particularly during fermentation and aging ucdavis.edunih.govresearchgate.net. Research has identified specific precursors, such as glycoconjugated forms of diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols, in Riesling wine that readily form isomeric vitispiranes under the pH conditions of wine openagrar.de. The transformation of these precursors is a key step in the development of the final volatile profile, contributing to the characteristic aromas of many aged wines.

The concentration of this compound is not static but evolves throughout the lifecycle of the botanical matrix. During grape berry development, the precursors to C13-norisoprenoids are formed from the breakdown of carotenoids ucdavis.edu. Studies on Pinot noir grapes have shown that the total potential this compound increases dramatically, particularly in the later stages of ripening, which correlates with the degradation of carotenoids oregonstate.edu.

The most significant increase in this compound often occurs during post-harvest processes, especially during the aging of wine. While β-damascenone tends to form primarily during fermentation, this compound reaches its highest concentrations after extended aging ucdavis.edu. Model aging experiments on Valpolicella wines demonstrated that this compound concentration is clearly associated with aging time nih.gov. This increase during aging is attributed to the slow, acid-catalyzed hydrolysis of its glycosidic precursors stored in the grape. Many studies have reported a rise in this compound concentration with aging, oxidation, and heat treatments of various wines ajevonline.org.

| Process Stage | This compound Form | Concentration Trend |

|---|---|---|

| Grape Maturation (Early) | Carotenoid Precursors | Accumulation |

| Grape Maturation (Late) | Glycosidic Precursors | Increase |

| Fermentation | Release from Precursors | Initial Increase |

| Wine Aging | Free Volatile Form | Significant Increase |

Both environmental conditions in the vineyard and specific processing techniques significantly impact the final concentration of this compound.

Environmental Influences:

Sunlight Exposure: Increased exposure of grape bunches to sunlight can enhance the development of carotenoids in the grape tissue, which serve as precursors to this compound ucdavis.edu. This is likely a protective mechanism, as carotenoids help shield the grape from UV light. Consequently, greater sunlight exposure can lead to higher levels of norisoprenoids in the final wine ucdavis.edu.

Processing Parameters:

Fermentation: During fermentation, yeast enzymes and the acidic environment begin the process of hydrolyzing glycosidically bound precursors, initiating the release of this compound nih.govresearchgate.net.

Aging Conditions: The conditions during wine aging, such as temperature, pH, and oxygen exposure, play a critical role. Higher temperatures and lower pH can accelerate the acid-hydrolysis of precursors, leading to a faster increase in this compound concentrations ajevonline.org. Oxidation during aging has also been shown to increase its levels ajevonline.org.

These factors collectively determine the rate and extent of this compound formation, contributing to the final aromatic signature of the product.

Chemical Interactions and Matrix Effects on Volatile Compound Stability

The composition of the wine matrix can lead to significant variations in the headspace concentration of a volatile compound, even when its liquid-phase concentration is identical across different wines. Research has demonstrated that the non-volatile matrix of a red wine can make a white wine's aroma fraction smell more like a red wine, and vice-versa, highlighting the profound impact of these matrix effects.

Influence of Major Matrix Components on Vitispirane Stability and Volatility

Several key components of the wine matrix have been studied for their effects on the stability and release of volatile compounds, including C13-norisoprenoids like vitispirane.

Ethanol : As the primary component of wine after water, ethanol plays a crucial role in the volatility of aroma compounds. csic.es Generally, increasing concentrations of ethanol tend to decrease the volatility of many aroma compounds by modifying the polarity of the solution. csic.es This affects the gas-liquid partition coefficient, essentially retaining more of the hydrophobic volatile molecules in the liquid phase.

Polyphenols : Compounds such as tannins and other phenolic derivatives can engage in various non-covalent interactions with aroma molecules, including hydrogen bonding and π–π stacking. mdpi.comresearchgate.net These interactions can effectively "trap" volatile compounds, reducing their release into the headspace. mdpi.com For instance, studies on volatile phenols like 4-ethylphenol and 4-ethylguaiacol have shown a linear decrease in volatility with an increase in polyphenol concentration. mdpi.com While direct studies on vitispirane are limited, its chemical structure suggests it would be susceptible to similar hydrophobic and other non-covalent interactions with polyphenolic compounds.

Carbohydrates : Residual sugars, such as glucose and fructose, and polysaccharides also contribute to matrix effects. They can increase the viscosity of the wine and reduce the volatility of aroma compounds by decreasing the available surface area for evaporation and through the hydration of sugar molecules. researchgate.netresearchgate.net Research using model wines has confirmed that glucose has a significant effect on reducing the volatility of various aroma compounds. csic.es

pH and Temperature : The stability of vitispirane and its formation from precursors are highly dependent on the physicochemical conditions of the matrix, particularly pH and temperature. researchgate.net Vitispirane is typically formed via the acid-catalyzed degradation of glycosidically bound precursors during wine aging. nih.gov Lower pH conditions, typical of wine, facilitate these hydrolytic and rearrangement reactions. Increased temperature, such as during storage or accelerated aging, can synergistically enhance the effect of low pH, promoting the formation of vitispirane and other norisoprenoids like 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN). researchgate.netnih.gov

Oxygen : The presence of oxygen can have a detrimental effect on the concentration of certain norisoprenoids. For samples subjected to high oxygen regimes, the levels of norisoprenoids, including vitispirane, have been observed to decrease after a certain threshold of consumed oxygen is reached. researchgate.net

The following table summarizes the general effects of key matrix components and conditions on the stability and volatility of vitispirane.

| Matrix Component/Condition | Primary Interaction Mechanism | Effect on Vitispirane Volatility/Stability |

| Ethanol | Alters solution polarity, increasing solubility of hydrophobic compounds. | Decreases volatility. |

| Polyphenols (e.g., Tannins) | Hydrogen bonding, π–π stacking, hydrophobic interactions. | Decreases volatility. |

| Carbohydrates (e.g., Glucose) | Increases viscosity, molecular hydration. | Decreases volatility. |

| pH (Acidity) | Acid-catalyzed hydrolysis and rearrangement of precursors. | Promotes formation from precursors. |

| Temperature | Increases reaction rates. | Promotes formation, particularly in conjunction with low pH. |

| Oxygen | Oxidation reactions. | High concentrations can lead to degradation and decreased levels. researchgate.net |

Interactions with Other Volatile Compounds

The table below illustrates the typical evolution of vitispirane in relation to other key C13-norisoprenoids during wine aging, based on findings from various studies.

| Compound | Typical Evolution During Aging | Associated Aroma Descriptor |

| Vitispirane | Tends to increase. researchgate.netnih.gov | Camphor, Eucalyptus. researchgate.net |

| TDN | Tends to increase. researchgate.netnih.gov | Kerosene, Petrol. researchgate.net |

| β-Damascenone | May increase initially, then decrease. nih.gov | Fruity, Floral. researchgate.net |

| β-Ionone | May decrease. researchgate.net | Violet. researchgate.net |

These interactions underscore the complexity of predicting the sensory contribution of a single compound like vitispirane without considering the full chemical context of the food or beverage matrix.

Genomics and Metabolomics in Vitispirane a Research

Genomic Association Studies (GWAS) for Norisoprenoid Content

Genome-wide association studies (GWAS) have become a powerful tool for dissecting the genetic architecture of complex traits in grapes, including the content of aromatic compounds like vitisoprenoids. nih.govnih.gov By analyzing vast numbers of single nucleotide polymorphisms (SNPs) across the genome of a diverse grape population, researchers can identify specific genetic variations associated with the concentration of norisoprenoid precursors. nih.govnih.gov

Identification of Single Nucleotide Polymorphisms (SNPs) Associated with Vitispirane (B1609481) A Precursors

Recent research has successfully identified numerous SNP loci linked to the levels of various norisoprenoids. nih.govnih.gov For instance, a study investigating 13 norisoprenoid traits in a grapevine population identified 27 candidate SNP loci within 18 genes that were significantly associated with the concentrations of these compounds. nih.govfrontiersin.org For vitispirane specifically, 634 significant SNP loci were identified, with 232 of these located within genes. nih.gov These findings highlight the polygenic nature of norisoprenoid biosynthesis and provide a foundation for understanding the genetic control of vitispirane A production. nih.gov

Furthermore, specific SNPs within key genes have been linked to variations in the accumulation of norisoprenoid precursors. mdpi.com For example, five SNPs were identified in the VvCCD1 gene among different grape cultivars, with some mutations being unique to certain varieties and potentially influencing the concentration of compounds like this compound. mdpi.com Similarly, unique SNPs in the VvCCD4b gene were found in specific cultivars, correlating with different levels of norisoprenoid accumulation. mdpi.com

Candidate Gene Identification in Isoprenoid Metabolic Pathways (e.g., VvDXS1, VvGGPPS)

GWAS has been instrumental in pinpointing candidate genes within the isoprenoid metabolic pathway that play a crucial role in the formation of this compound precursors. nih.govfrontiersin.org Two such genes that have been consistently identified are Vitis vinifera 1-deoxy-D-xylulose-5-phosphate synthase 1 (VvDXS1) and Vitis vinifera geranylgeranyl diphosphate (B83284) synthase (VvGGPPS). nih.govfrontiersin.org

Non-synonymous mutations (SNPs that result in an amino acid change) within both VvDXS1 and VvGGPPS have been confirmed to be associated with norisoprenoid concentrations. nih.govfrontiersin.org For example, a heterozygous genotype (C/T) at a specific locus in the VvGGPPS gene was linked to higher average levels of certain norisoprenoids compared to the homozygous genotype (C/C). nih.govfrontiersin.orgresearchgate.net This suggests that variations in these genes directly impact the efficiency of the isoprenoid pathway, thereby affecting the pool of precursors available for this compound synthesis. nih.govfrontiersin.org The transient overexpression of VvGGPPS in grape leaves has been shown to increase norisoprenoid concentrations, further solidifying its importance in this metabolic process. nih.govnih.govfrontiersin.orgresearchgate.netresearcher.life

Table 1: Key Genes and SNPs in Norisoprenoid Biosynthesis

| Gene | SNP | Location | Potential Impact on this compound Precursors |

| VvGGPPS | chr5:2987350 (C/T) | Non-synonymous | Heterozygous genotype associated with higher levels of 6-methyl-5-hepten-2-one (B42903) and β-cyclocitral. nih.govfrontiersin.orgresearchgate.net |

| VvDXS1 | - | Non-synonymous | Associated with variations in norisoprenoid content. nih.govfrontiersin.org |

| VvCCD1 | Multiple | - | Specific SNPs linked to higher concentrations of β-damascenone, TCH, β-cyclocitral, and this compound/B. mdpi.com |

| VvCCD4a | Multiple | - | Unique SNP in 'Gewürztraminer' correlated with higher levels of 6-methyl-5-hepten-2-one. mdpi.com |

| VvCCD4b | Multiple | - | Unique SNPs in 'Gewürztraminer' and 'Muscat à petits grains rouges' associated with different norisoprenoid profiles. mdpi.com |

Integrated Omics Approaches (Transcriptomics and Metabolomics)

The combination of transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) provides a powerful, integrated approach to unravel the complexities of this compound biosynthesis. nih.govmdpi.commdpi.com This strategy allows researchers to connect the dots between gene activity and the resulting chemical profile of the grape berry. nih.gov

Correlating Gene Expression with Metabolite Profiles Related to this compound Biosynthesis

By simultaneously analyzing the transcriptome and metabolome of grape berries at different developmental stages or under various conditions, scientists can establish strong correlations between the expression levels of specific genes and the abundance of this compound and its precursors. nih.gov For instance, studies have shown a positive correlation between the expression of carotenoid cleavage dioxygenase genes, such as VvCCD4b, and the accumulation of several norisoprenoids, including β-damascenone, β-ionone, and geranylacetone. nih.gov

Elucidating Regulatory Mechanisms of this compound Formation at the Molecular Level

Integrated omics approaches are crucial for uncovering the regulatory networks that govern this compound formation. nih.gov This includes identifying transcription factors that control the expression of key biosynthetic genes. nih.gov For example, weighted gene co-expression network analysis (WGCNA) combined with DNA affinity purification sequencing (DAP-seq) has suggested potential regulatory roles for transcription factors like VviGATA26 in norisoprenoid accumulation. nih.gov

Furthermore, research has indicated that post-transcriptional regulation, such as alternative splicing, may play a role in modulating the activity of enzymes in the isoprenoid pathway. nih.gov The identification of specific alternative splicing isoforms of VviDXS that are upregulated under certain conditions and correlate with increased norisoprenoid levels points to an additional layer of regulatory complexity. nih.gov These findings provide a more detailed picture of how environmental cues and developmental programs translate into the final concentration of this compound in grapes. nih.gov

Application in Plant Breeding for Desired Chemical Traits

The knowledge gained from genomic and metabolomic studies has direct applications in grapevine breeding programs. nih.govfrontiersin.orgmdpi.com By identifying the genes and specific genetic markers (SNPs) associated with desirable aroma profiles, breeders can develop molecular tools for marker-assisted selection (MAS). nih.govresearchgate.net This allows for the early and efficient screening of grapevine seedlings for their potential to produce high levels of this compound and other important aromatic compounds, significantly accelerating the breeding process. researchgate.net

The ultimate goal is to develop new grapevine varieties with enhanced and unique flavor profiles that are also resilient to environmental stressors. nih.govfrontiersin.org Understanding the genetic basis of norisoprenoid biosynthesis enables breeders to make more informed decisions when selecting parent plants and to more effectively pyramid desirable traits into new cultivars. nih.gov This targeted approach to breeding holds the promise of producing grapes and wines with consistently high quality and distinct aromatic characteristics.

Proteomics and Enzymology Related to this compound Biosynthesis

While genomics has identified the genes encoding the crucial carotenoid cleavage dioxygenases (CCDs), proteomics and enzymology provide insights into the functional aspects of these proteins in the biosynthesis of this compound.

Proteomic analyses of grape berries during development have confirmed the presence of VvCCD1, VvCCD4a, and VvCCD4b proteins. nih.govnih.gov These studies, often employing techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, have shown that the abundance of these enzymes changes throughout berry ripening, which aligns with the gene expression data. nih.govplos.org The localization of these enzymes within the plant cell is also critical for their function. For instance, VvCCD1 is found in the cytosol, while VvCCD4 enzymes are located in the plastids, where carotenoids are synthesized and stored. nih.gov This subcellular compartmentalization likely plays a role in regulating the access of enzymes to their carotenoid substrates.

Enzymatic studies, primarily through the heterologous expression of Vitis vinifera CCD genes in microorganisms like Escherichia coli and yeast, have been pivotal in characterizing their function. frontiersin.orgnih.govmdpi.com These studies have demonstrated that VvCCD1, VvCCD4a, and VvCCD4b are indeed functional enzymes capable of cleaving various C40 carotenoids. nih.gov The substrate specificity of these enzymes varies, influencing the profile of the resulting apocarotenoid products. For example, VvCCD1 can cleave β-carotene to produce β-ionone precursors, while VvCCD4a and VvCCD4b can cleave a broader range of carotenoids. nih.gov

The enzymatic reaction catalyzed by CCDs is an oxidative cleavage, requiring molecular oxygen and a ferrous iron (Fe2+) cofactor. plos.org The enzymes cleave the polyene chain of carotenoids at specific double bonds. frontiersin.org While the direct enzymatic conversion to this compound has not been fully elucidated, it is understood to be a multi-step process that begins with the initial enzymatic cleavage of a carotenoid precursor by a CCD. This is followed by subsequent enzymatic and/or chemical rearrangements of the initial cleavage products. researchgate.net

The table below provides a summary of the key enzymes from Vitis vinifera implicated in the initial steps of norisoprenoid biosynthesis.

| Enzyme | Gene | Subcellular Localization | Known Substrates (in vitro) | Key Cleavage Products |

| Carotenoid Cleavage Dioxygenase 1 | VvCCD1 | Cytosol | β-Carotene, Zeaxanthin, Lycopene, ε-carotene | β-ionone, 3-hydroxy-β-ionone, 6-methyl-5-hepten-2-one (MHO), α-ionone |

| Carotenoid Cleavage Dioxygenase 4a | VvCCD4a | Plastid | Lycopene, Neurosporene, ε-carotene | 6-methyl-5-hepten-2-one (MHO), Geranylacetone, α-ionone |

| Carotenoid Cleavage Dioxygenase 4b | VvCCD4b | Plastid | Lycopene, Neurosporene, ζ-carotene, ε-carotene | 6-methyl-5-hepten-2-one (MHO), Geranylacetone, α-ionone |

The products listed are the initial apocarotenoids formed, which then undergo further transformations to yield compounds like this compound.

Future Directions and Emerging Research Avenues for Vitispirane a

Development of Novel Synthetic Routes for Stereoselective Access

The synthesis of vitispirane (B1609481) has been a subject of chemical research, with various methods reported in the literature. researchgate.net A significant challenge and a key area for future development is the stereoselective synthesis of its different isomers. Biological systems are known to discriminate between stereoisomers, meaning that different enantiomers and diastereoisomers can elicit distinct biological and sensory responses. researchgate.net

A notable advancement in this area is the palladium(II)-catalyzed intramolecular oxaspirocyclization. acs.org This method's outcome is highly dependent on the solvent used. For instance, in a water-acetic acid mixture, it exclusively forms a 1:1 mixture of diastereomeric alcohols, whereas using water with a strong non-nucleophilic acid yields a 1:1 mixture of vitispirane A and B. acs.org An alternative procedure using lithium chloride (LiCl) and potassium carbonate (K2CO3) has been shown to preferentially form vitispirane B. acs.org

Future research will likely focus on refining these methods and exploring new catalytic systems to achieve higher stereoselectivity, providing access to specific isomers of vitispirane for detailed biological and sensory evaluation.

Elucidation of Unidentified Precursors and Biosynthetic Enzymes

Vitispirane is a C13-norisoprenoid that results from the oxidative enzymatic degradation of carotenoids. oeno-one.euresearchgate.net While this general pathway is accepted, the specific precursors and the enzymes that catalyze their transformation into vitispirane are not fully elucidated. In grapes, vitispirane is present as glycosidic precursors, and its release into its fragrant form occurs through enzymatic or chemical hydrolysis. oeno-one.eu

Research suggests that certain monocyclic diols can be converted to theaspiranes under acidic conditions, which are known precursors to vitispiranes. researchgate.net It is hypothesized that in some biological systems, such as African elephant urine, vitispiranes are formed from as-yet-unidentified precursors present in the native pH environment. researchgate.net

The enzyme VvCCD1, a carotenoid cleavage dioxygenase, has been cloned from grapes and is known to produce C13-norisoprenoids from lutein (B1675518) and zeaxanthin. researchgate.net The expression of this enzyme increases at the onset of grape ripening, which corresponds with a subsequent increase in glycosylated C13-norisoprenoids. researchgate.net Further investigation is needed to identify all the key enzymes in the vitispirane biosynthetic pathway and to understand their regulation.

| Precursor Type | Potential Precursors | Formation/Conversion |

| Carotenoids | Lutein, Zeaxanthin | Oxidative degradation by carotenoid cleavage dioxygenases (CCDs). oeno-one.euresearchgate.net |

| Monocyclic Diols | Unspecified | Conversion to theaspiranes under acidic conditions. researchgate.net |

| Theaspiranes | Theaspirane (B1216395) A and B | Can be converted to vitispiranes. researchgate.net |

| Glycosides | Glycosidically-bound vitispirane | Release of free vitispirane via enzymatic or chemical hydrolysis. oeno-one.eu |

Advanced Multi-Omics Integration for Comprehensive Pathway Mapping

To gain a holistic understanding of vitispirane biosynthesis, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to map the complete biosynthetic pathway and its regulation. semanticscholar.org

In grapevine research, multi-omics studies have begun to shed light on the complex interplay of factors influencing the accumulation of aroma compounds like vitispirane. frontiersin.org For example, combined metabolite and transcriptome profiling in grape berries has shown that the application of plant hormones like abscisic acid (ABA) and the synthetic auxin naphthaleneacetic acid (NAA) can significantly affect the concentration of vitispirane. mdpi.com ABA treatment has been observed to suppress the expression of VviCCD4a, a gene involved in norisoprenoid biosynthesis, leading to lower levels of this compound and B. mdpi.com Conversely, NAA treatment can increase the levels of these compounds. mdpi.com

Future studies integrating multiple omics datasets will be crucial for identifying the full suite of genes, proteins, and metabolites involved in the vitispirane pathway. semanticscholar.org This comprehensive systems biology approach will help to elucidate how environmental factors and agricultural practices influence the production of this important aroma compound. Such integrated analyses have already proven useful in identifying terroir-sensitive metabolites and correlating them with changes in the transcript levels of relevant biosynthetic genes. frontiersin.org

Applications of this compound in Advanced Chemical Systems Research

Beyond its role as a flavor and fragrance compound, this compound is being explored for its potential applications in various fields of advanced chemical research. Studies have indicated that this compound possesses antimicrobial, antioxidant, and insecticidal properties, opening up possibilities for its use in pharmaceuticals, agriculture, and biotechnology. ontosight.ai

The unique spiroether structure of vitispirane makes it an interesting molecule for research in chemical ecology. Its presence in various plants suggests it may play a role in plant-insect or plant-microbe interactions. Further investigation into these potential ecological roles could lead to the development of new, natural pest control agents.

In the realm of materials science, the controlled synthesis of vitispirane and its derivatives could lead to the creation of novel polymers or other materials with specific sensory or chemical properties. The principles learned from the stereoselective synthesis of vitispirane could also be applied to the synthesis of other complex molecules with potential applications in medicine and materials.

Q & A

Q. What are the standard analytical methods for quantifying Vitispirane A in plant or fermentation samples?

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is the gold standard. Protocols include sample preparation via liquid-liquid extraction (ethyl acetate or dichloromethane) and calibration with authentic this compound standards. Detection limits typically range from 0.1–5 µg/L, depending on matrix complexity .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Standardize variables such as solvent polarity, extraction time, and temperature. For example, studies on grapevines use 24-hour maceration at 15°C in ethanol-water (70:30 v/v) to minimize thermal degradation. Document deviations in supplementary materials to enhance cross-study comparability .

Q. What baseline environmental factors influence this compound biosynthesis in Vitis vinifera?

Key factors include UV exposure, soil nitrogen levels, and microbial symbionts (e.g., non-Saccharomyces yeasts). Controlled experiments using hydroponic systems or microbial co-cultures can isolate these variables .

Advanced Research Questions

Q. How do contradictory findings about this compound-TDN correlations arise in wine studies, and how can they be resolved?

Discrepancies often stem from fermentation methods (e.g., sequential inoculation with Lachancea thermotolerans vs. Saccharomyces cerevisiae). Linear regression models (e.g., this compound = 0.2614√TDN – 0.0299 for spontaneous fermentation) show strain-specific relationships. Meta-analyses combining GC-MS datasets and ANOVA can clarify confounding factors .

Q. What experimental designs are optimal for studying this compound’s role in plant defense mechanisms?

Use factorial designs with jasmonic acid elicitors and herbivore challenge assays. Quantify this compound via GC-MS and correlate with transcriptional markers (e.g., terpene synthase genes). Include negative controls (e.g., silenced gene lines) to validate causality .

Q. How can researchers address challenges in synthesizing this compound analogs for structure-activity studies?

Employ stereoselective catalysis (e.g., Sharpless epoxidation) to replicate its spirane structure. Purity validation requires chiral HPLC and nuclear Overhauser effect (NOE) NMR. Computational modeling (DFT or MD simulations) aids in predicting bioactive conformers .

Q. What statistical approaches are recommended for interpreting non-linear relationships between this compound and aging markers in wines?

Apply generalized additive models (GAMs) or machine learning (e.g., random forests) to handle heteroscedasticity in time-series data. For example, bootstrap resampling of GC-MS datasets reduces overfitting in predictive models .